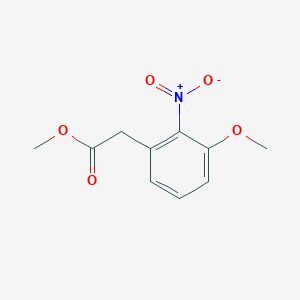

Methyl 2-(3-methoxy-2-nitrophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

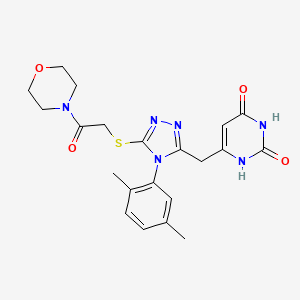

“Methyl 2-(3-methoxy-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 934705-79-0 . It has a molecular weight of 225.2 and its IUPAC name is methyl (3-methoxy-2-nitrophenyl)acetate . The compound is typically stored at room temperature and appears as a yellow to brown solid .

Molecular Structure Analysis

The molecular formula of “Methyl 2-(3-methoxy-2-nitrophenyl)acetate” is C10H11NO5 . Its structure can be represented by the SMILES notation: [O-]N+=O)=CC=C1)=C1OC)=O .Physical And Chemical Properties Analysis

“Methyl 2-(3-methoxy-2-nitrophenyl)acetate” is a yellow to brown solid . It has a molecular weight of 225.2 and a molecular formula of C10H11NO5 .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Methyl 2-(3-methoxy-2-nitrophenyl)acetate is involved in the synthesis of indole-2-acetic acid methyl esters, demonstrating its utility as an intermediate in the production of various methyl esters. This process involves several steps, including acylation, annulation, and cyclization, highlighting the compound's versatility in organic synthesis (Modi, Oglesby, & Archer, 2003).

The electrochemical reduction of aryl thiocyanates, including those with methoxy groups, showcases a unique autocatalytic process. This study provides insights into the mechanism of reductive cleavage of the S-CN bond, which is influenced by the substituent on the aryl ring, offering a glimpse into the reactivity of methoxy- and nitro-substituted compounds (Houmam, Hamed, & Still, 2003).

Material Science and Applications

Research on hydrazones derived from methyl 2-(3-methoxy-2-nitrophenyl)acetate highlights their potential in nonlinear optical applications. The study of their third-order nonlinear optical properties suggests that these compounds are candidates for optical device applications, such as optical limiters and switches, demonstrating the intersection of organic chemistry with material science (Naseema et al., 2010).

The synthesis of carbazomycin B through radical arylation of benzene using intermediates derived from methoxy- and nitro-substituted phenols underscores the role of these compounds in the synthesis of complex molecules. This process involves several key transformations, including iodination, acetylation, and cyclization, showcasing the compound's utility in the synthesis of biologically active molecules (Crich & Rumthao, 2004).

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard . The hazard statements include H302, which suggests that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, and P330, which advise on measures to take in handling and in case of accidental ingestion .

Propriétés

IUPAC Name |

methyl 2-(3-methoxy-2-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-8-5-3-4-7(6-9(12)16-2)10(8)11(13)14/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKUBXLKAKXKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-methoxy-2-nitrophenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2545066.png)

![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)

![Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2545081.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)

![2,3-Dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2545086.png)